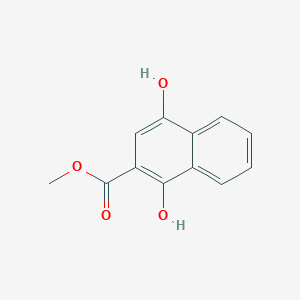

3-Acetyl-7-hydroxycoumarin

Übersicht

Beschreibung

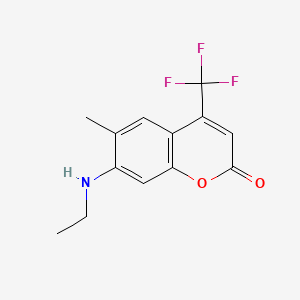

2H-1-Benzopyran-2-one, 7-(ethylamino)-6-methyl-4-(trifluoromethyl)- is a useful research compound. Its molecular formula is C13H12F3NO2 and its molecular weight is 271.23 g/mol. The purity is usually 95%.

The exact mass of the compound 2H-1-Benzopyran-2-one, 7-(ethylamino)-6-methyl-4-(trifluoromethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338966. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2H-1-Benzopyran-2-one, 7-(ethylamino)-6-methyl-4-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran-2-one, 7-(ethylamino)-6-methyl-4-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluoreszierende Chemosensoren

3-Acetyl-7-hydroxycoumarin, mit seinen fluoreszierenden Eigenschaften, wird häufig bei der Entwicklung fluoreszierender Chemosensoren eingesetzt. Diese Chemosensoren sind entscheidend für die molekulare Bildgebung, die in der analytischen, bioorganischen und Materialchemie von Bedeutung ist. Sie spielen eine wichtige Rolle bei der fluoreszierenden Markierung von Biomolekülen, der Erkennung von Metallionen, der Detektion der Mikroumgebungspolarität und der pH-Detektion .

Biochemie und Krankheitsvorbeugung

Die Fluoreszenz-Sonden der Verbindung werden zunehmend in der Biochemie für verschiedene Zwecke wie Umweltschutz und Krankheitsvorbeugung eingesetzt. Sie bieten breite Perspektiven für die Entwicklung neuer biochemischer Tests und diagnostischer Werkzeuge .

Pharmakologische Aktivitäten

this compound zeigt eine Reihe pharmakologischer Aktivitäten, darunter antibakterielle, antituberkulose, antifungale, antivirale, antimutagene, antioxidative und entzündungshemmende Eigenschaften. Es zeigt auch Potenzial in der antithrombotischen und krebshemmenden Therapie sowie bei der Hemmung verschiedener Enzyme wie Cyclooxygenase und Lipooxygenase .

Synthese neuer Verbindungen

Forscher haben verschiedene synthetische Wege entwickelt, um neue Cumarin-gebundene-Cumarin-Analoga zu synthetisieren. Diese Verbindungen haben grenzenlose Anwendungen in interdisziplinären Bereichen, die moderne Methoden mit klassischen Reaktionen für innovative Syntheseprozesse kombinieren .

Medizinische Chemie

Die Bedeutung von this compound als vielseitiges Naturderivat wird in der medizinischen Chemie hervorgehoben. Sein vielseitiges chemisches und pharmakologisches Potenzial wird durch seine Reaktivität und seine biologischen Anwendungen erforscht, was es zu einer wertvollen Verbindung bei der Entwicklung neuer Medikamente macht .

Wirkmechanismus

Target of Action

Coumarin derivatives are known to have diverse biological and therapeutic properties, including anti-inflammatory, anticoagulant, antihypertensive, anticonvulsant, antioxidant, antimicrobial, and neuroprotective effects .

Mode of Action

The mode of action of Coumarin 307 involves intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) processes . These processes are influenced by the solvent polarity and the strength of intermolecular hydrogen bonds formed between the solutes and solvents .

Biochemical Pathways

Coumarins are known to originate from the general phenylpropanoid pathway in plants . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Pharmacokinetics

Coumarins are known to have diverse pharmacological applications . The structural features and conditions responsible for influencing the fluorescence of the coumarin core are elaborated .

Result of Action

Coumarin derivatives are known to have numerous biological and therapeutic properties .

Action Environment

The action of Coumarin 307 is influenced by environmental factors such as solvent polarity and the strength of intermolecular hydrogen bonds formed between the solutes and solvents . These factors play a significant role in the relaxation dynamics of the electronic excited state .

Eigenschaften

IUPAC Name |

7-(ethylamino)-6-methyl-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO2/c1-3-17-10-6-11-8(4-7(10)2)9(13(14,15)16)5-12(18)19-11/h4-6,17H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZJOTSUPLCYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=CC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069055 | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-6-methyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | Coumarin 307 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2182 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55804-70-1 | |

| Record name | 7-(Ethylamino)-6-methyl-4-(trifluoromethyl)coumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55804-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 307 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055804701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 307 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-6-methyl-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-6-methyl-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(ethylamino)-6-methyl-4-(trifluoromethyl)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Coumarin 307 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QGX849ZTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Coumarin 307 has the molecular formula C14H14F3NO2 and a molecular weight of 297.26 g/mol. Spectroscopically, it exhibits strong absorption in the UV-Vis region, with a maximum absorption wavelength (λmax) around 370-380 nm. Its fluorescence emission is typically observed in the blue-green region, with a maximum emission wavelength (λem) around 450-460 nm.

A: Solvent polarity and hydrogen bonding play crucial roles in the excited-state dynamics of Coumarin 307 [, ]. Polar solvents like DMF and DMSO, capable of strong hydrogen bonding, facilitate the formation of a Twisted Intramolecular Charge Transfer (TICT) state, impacting its fluorescence properties []. Conversely, in non-polar solvents like 1,4-dioxane, the Intramolecular Charge Transfer (ICT) state is favored due to different hydrogen bonding interactions [].

A: Coumarin 307 and its derivatives have shown promise in two-photon excited fluorescence (TPEF) applications [, ]. By carefully tuning the molecular structure, researchers have developed analogs with significantly enhanced two-photon absorption cross-sections, leading to brighter fluorescence emission compared to the parent Coumarin 307 []. These characteristics make them attractive candidates for bioimaging applications.

A: Upon UV irradiation, Coumarin 307 undergoes photoionization, leading to the formation of a coumarin radical cation and a hydrated electron [, ]. This process is significantly influenced by the surrounding environment, with anionic micelles like SDS promoting photoionization more effectively than cationic (CTAB) or neutral (Triton X-100) micelles [, ]. This difference is attributed to the surface charge of the micelles influencing the separation efficiency of the radical cation-hydrated electron pair [].

A: Photoionization plays a significant role in the PET reactions of Coumarin 307 with aromatic amines in micellar environments []. The ultrafast electron transfer process, occurring when donor and acceptor molecules are in close proximity, competes with the photoionization of Coumarin 307 []. This interplay between PET and photoionization adds complexity to the overall reaction dynamics and can be influenced by factors like the type of micelle and the concentration of the amine electron acceptor [].

A: Coumarin 307 has been investigated as a dopant in the active layer of bulk-heterojunction organic solar cells [, ]. Studies indicate that doping with Coumarin 307 can lead to a significant increase in the open-circuit voltage of the devices, potentially by influencing the energy levels of the acceptor material, without significantly affecting the short-circuit current density []. This effect highlights the potential of Coumarin 307 and its derivatives in improving the efficiency of organic photovoltaic devices.

A: A variety of spectroscopic techniques are employed to investigate the photophysical and photochemical properties of Coumarin 307. These include steady-state and time-resolved transient absorption spectroscopy to monitor the formation and decay of transient species like radical cations [, ], time-resolved fluorescence spectroscopy to study excited-state dynamics and solvation processes [, ], and two-photon absorption spectroscopy to determine two-photon absorption cross-sections []. In addition, computational methods like time-dependent density functional theory (TDDFT) are employed to understand its electronic structure and excited-state properties [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.